molecular formula C7H13NO2 B1499253 (S)-3-(Pyrrolidin-2-yl)propanoic acid CAS No. 63328-10-9

(S)-3-(Pyrrolidin-2-yl)propanoic acid

Cat. No.: B1499253
CAS No.: 63328-10-9
M. Wt: 143.18 g/mol
InChI Key: HIDODKLFTVMWQL-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(Pyrrolidin-2-yl)propanoic acid:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(Pyrrolidin-2-yl)propanoic acid typically involves the following steps:

  • Chiral Pool Synthesis: Starting from naturally occurring chiral compounds, such as amino acids, to introduce chirality.

  • Chemical Reactions: Utilizing reactions like the Strecker synthesis, which involves the reaction of an aldehyde with ammonium chloride and hydrogen cyanide, followed by hydrolysis to form the desired amino acid.

  • Resolution of Racemates: Employing chiral resolution techniques to separate enantiomers and obtain the (S)-enantiomer.

Industrial Production Methods: In an industrial setting, the compound is often synthesized using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and biocatalytic methods are also explored to enhance efficiency and sustainability.

Chemical Reactions Analysis

(S)-3-(Pyrrolidin-2-yl)propanoic acid: undergoes various types of chemical reactions, including:

  • Oxidation: Conversion to corresponding carboxylic acids or esters.

  • Reduction: Reduction of the carboxylic acid group to alcohols.

  • Substitution: Nucleophilic substitution reactions at the pyrrolidine ring.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Utilizing nucleophiles like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: this compound can be oxidized to this compound esters.

  • Reduction: Reduction leads to the formation of (S)-3-(Pyrrolidin-2-yl)propanol.

  • Substitution: Nucleophilic substitution can produce various substituted pyrrolidines.

Scientific Research Applications

(S)-3-(Pyrrolidin-2-yl)propanoic acid: has diverse applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Applied in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which (S)-3-(Pyrrolidin-2-yl)propanoic acid exerts its effects involves:

  • Molecular Targets: Interaction with specific enzymes or receptors.

  • Pathways Involved: Modulation of biochemical pathways related to its biological activity.

Comparison with Similar Compounds

(S)-3-(Pyrrolidin-2-yl)propanoic acid: is compared with similar compounds to highlight its uniqueness:

  • Similar Compounds: (S)-2-(Pyrrolidin-3-yl)acetic acid, (S)-3-(Pyrrolidin-2-yl)pyridine, and (S)-3-(Pyrrolidin-2-yl)aniline dihydrochloride.

  • Uniqueness: The presence of the propanoic acid moiety and the specific stereochemistry at the pyrrolidine ring contribute to its distinct properties and applications.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

3-[(2S)-pyrrolidin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-7(10)4-3-6-2-1-5-8-6/h6,8H,1-5H2,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDODKLFTVMWQL-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653101
Record name 3-[(2S)-Pyrrolidin-2-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63328-10-9
Record name 3-[(2S)-Pyrrolidin-2-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(Pyrrolidin-2-yl)propanoic acid
Reactant of Route 2
(S)-3-(Pyrrolidin-2-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
(S)-3-(Pyrrolidin-2-yl)propanoic acid
Reactant of Route 4
(S)-3-(Pyrrolidin-2-yl)propanoic acid
Reactant of Route 5
(S)-3-(Pyrrolidin-2-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
(S)-3-(Pyrrolidin-2-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.